The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with an appropriate oxazolidinone precursor under controlled conditions.
General Procedure:
The molecular formula of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is , with a molecular weight of approximately 237.21 g/mol. The structure includes:
3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid undergoes various chemical reactions typical for compounds containing both aromatic and heterocyclic structures:
The mechanism of action for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is not fully elucidated but may involve interactions with specific biological targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.21 g/mol |
Melting Point | Variable (specific data needed) |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal conditions but sensitive to strong acids or bases |
These properties indicate that while the compound may be stable under standard laboratory conditions, care should be taken during storage and handling due to its potential reactivity .
The applications of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid span several fields:
This compound belongs to the distinct chemical class of N-linked oxazolidinone-benzoic acid hybrids, characterized by the direct attachment of the oxazolidinone nitrogen to the benzoic acid ring system. The bifunctional nature arises from the presence of two key pharmacophoric elements within a single molecular framework:
Table 1: Fundamental Physicochemical and Commercial Profile of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 537657-97-9 | [1] [3] |
Molecular Formula | C₁₀H₉NO₄ | [1] [2] [3] |
Molecular Weight | 207.18 g/mol | [1] [3] |
Synonyms (Selected) | 3-(2-Oxooxazolidin-3-yl)benzoic acid | [1] |
Commercial Availability | Research quantities (250mg, 1g) | [1] [3] |
Pricing (Example) | $248 (250mg), $510 (1g) | [1] [3] |
The scaffold exhibits significant structural isomerism. Positional isomers where the oxazolidinone is attached at the ortho (2-) position [2] or para (4-) position [6] of the benzoic acid ring are documented, highlighting how regiochemistry profoundly impacts the molecule's overall shape, dipole moment, and potential for intramolecular interactions. Furthermore, derivatives with substituents on either ring are readily accessible, such as the brominated analog 4-Bromo-3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid (C₁₀H₈BrNO₄) [4] or the alkylated analog 3-(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)benzoic acid (C₁₁H₁₁NO₄) [9]. These variations demonstrate the scaffold's inherent flexibility for Structure-Activity Relationship (SAR) exploration.
Table 2: Key Positional and Substituted Isomers/Analogs of the Core Scaffold
Compound Name | Molecular Formula | CAS/Identifier | Structural Variation | Source |
---|---|---|---|---|
2-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid | C₁₀H₉NO₄ | CID 28740459 | Ortho-isomer | [2] |
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid | C₁₀H₉NO₄ | CID 28740443 | Para-isomer | [6] |
4-Bromo-3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | C₁₀H₈BrNO₄ | CID 107813666 | Bromo substituent on benzoic acid ring | [4] |
3-(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)benzoic acid | C₁₁H₁₁NO₄ | CID 105477029 | Methyl substituent on oxazolidinone ring | [9] |
The development of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid and its analogs is deeply rooted in the rich legacy of oxazolidinone chemistry and the ubiquity of benzoic acid derivatives in medicinal agents. Oxazolidinones emerged prominently with the approval of linezolid (marketed as Zyvox®), the first member of a new class of synthetic antibiotics active against multidrug-resistant Gram-positive pathogens. Linezolid's success validated the oxazolidinone ring as a critically important pharmacophore for targeting bacterial protein synthesis [10]. While distinct from linezolid's morpholinone-linked aryl structure, the simpler N-aryl oxazolidinone core present in 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid shares the essential carbamate functionality known to be crucial for binding within the ribosomal peptidyl transferase center.
Beyond antibiotics, the integration of an oxazolidinone with an aromatic carboxylic acid system has been strategically pursued to develop agents acting on diverse therapeutic targets. A landmark demonstration of the pharmacophoric value of this specific hybrid scaffold is its role as a core structural element in patented selective androgen receptor modulators (SARMs). Patent CA2946834C explicitly details oxazolidinone-based compounds, including derivatives structurally related to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, designed as androgen receptor agonists for treating conditions like osteoporosis, muscle atrophy, obesity, sarcopenia, and metabolic bone disorders [5]. This exemplifies the scaffold's transition from an antibacterial motif (inspired by earlier oxazolidinones) to a versatile template capable of modulating nuclear hormone receptors. The benzoic acid component in these SARMs is postulated to be crucial for specific receptor interactions, potentially mimicking natural ligand carboxylates. The historical trajectory underscores the scaffold's inherent versatility and its capacity to serve as a starting point for programs targeting fundamentally different biological pathways.
The 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid scaffold presents a versatile molecular platform with broad utility across multiple facets of contemporary medicinal chemistry research, primarily due to its two readily modifiable functional handles:
Prodrug Design and Metabolic Considerations: The carboxylic acid group offers a prime site for prodrug strategies (e.g., esterification) to improve oral bioavailability or membrane permeability, which can be enzymatically cleaved in vivo to release the active acid. The oxazolidinone ring's inherent stability or susceptibility to metabolic transformation (e.g., ring opening) is also an active area of investigation for optimizing pharmacokinetic profiles.
Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight (207 g/mol) and good balance of polar (carboxylic acid, two carbonyl oxygens) and slightly hydrophobic (phenyl ring) features make this scaffold a potential starting fragment in FBDD campaigns. Its crystallizability enhances suitability for structural biology approaches like X-ray crystallography to elucidate binding modes.
Table 3: Key Research Applications and Derivitization Strategies for the Scaffold
Research Application | Derivatization Site | Example Transformations | Primary Purpose | Source Evidence |
---|---|---|---|---|
Library Synthesis | Carboxylic Acid | Amides, Esters, Hydrazides | Explore H-bonding, ionic interactions, permeability | [5] (implied) |
Benzoic Acid Ring (Aromatic) | Bromination [4], Cross-coupling (Suzuki, etc.) | Introduce diverse substituents, expand chemical space | [4] [5] | |
Oxazolidinone Ring | 5-Substitution (e.g., Methyl [9]) | Modulate conformation, sterics, electronics, chirality | [5] [9] | |
SAR Exploration | Positional Isomerism | Synthesis of ortho- [2], meta-, para- [6] isomers | Determine optimal linker geometry for target engagement | [2] [6] |
Benzoic Acid Ring Substituents | Electron-donating/-withdrawing groups, halogens [4] | Tune electronic properties, lipophilicity, target fit | [4] [5] | |
Prodrug Development | Carboxylic Acid | Ethyl ester, Pivaloyloxymethyl ester, PEG esters | Enhance absorption, mask charge, improve bioavailability | Patent strategies [5] |
Fragment-Based Screening | Entire Core Scaffold | Limited or no modification | Identify weak binders for fragment growing/merging | MW/logP suitable |
The scaffold's documented role as a precursor to androgen receptor agonists [5] provides a proven example of its therapeutic potential beyond its origins in antibacterial research. Its application in designing compounds for osteoporosis, muscle wasting diseases, and metabolic disorders highlights its functional adaptability and capacity to engage with challenging biological targets like nuclear receptors. The ongoing exploration of this bifunctional hybrid underscores its significance as a valuable template in the medicinal chemist's repertoire for addressing unmet medical needs.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7